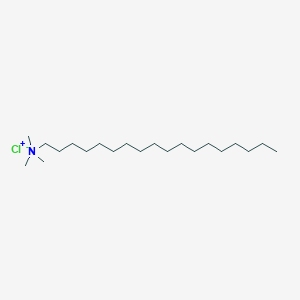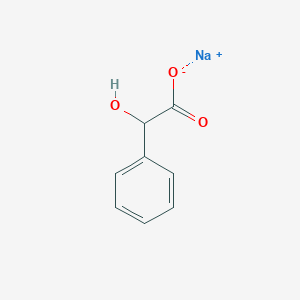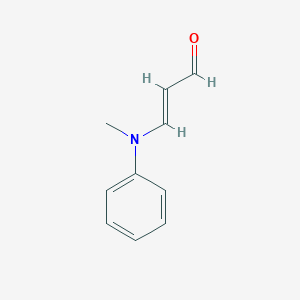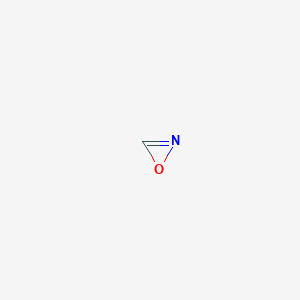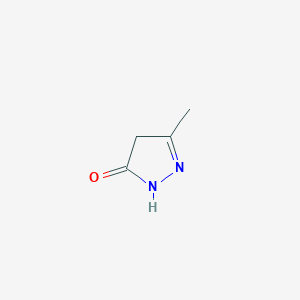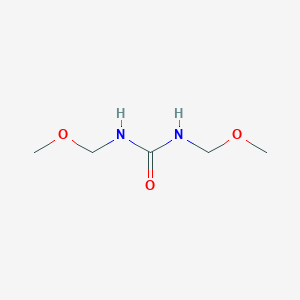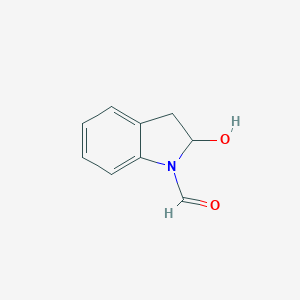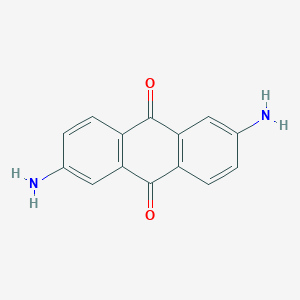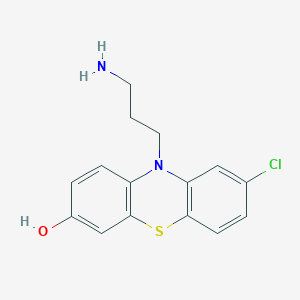
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol, also known as Azure C or Methylene Blue, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. Its unique chemical structure and properties make it a valuable tool for researchers in the fields of medicine, biochemistry, and neuroscience.
Mécanisme D'action
The mechanism of action of 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol is complex and not fully understood. It is believed to work by inhibiting the production of reactive oxygen species and reducing oxidative stress. It also has the ability to increase mitochondrial function and improve cellular energy production.
Effets Biochimiques Et Physiologiques
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol has been shown to have a variety of biochemical and physiological effects. It can increase the activity of antioxidant enzymes, reduce inflammation, and improve cellular energy metabolism. It has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol in lab experiments is its versatility. It can be used in a variety of assays and experiments to study different biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine the optimal dosage and administration route. Additionally, research could focus on developing new derivatives of the compound with improved properties and reduced toxicity.
Méthodes De Synthèse
The synthesis of 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol involves the reaction of 8-chlorophenothiazine with formaldehyde and ammonium chloride in the presence of sodium hydroxide. The resulting product is then treated with sodium dithionite to obtain the final compound.
Applications De Recherche Scientifique
One of the most significant applications of 10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol is in the field of neuroscience. It has been shown to have neuroprotective effects and can help prevent neuronal damage caused by oxidative stress and inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
14339-64-1 |
|---|---|
Nom du produit |
10-(3-Aminopropyl)-8-chlorophenothiazin-3-ol |
Formule moléculaire |
C15H15ClN2OS |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
10-(3-aminopropyl)-8-chlorophenothiazin-3-ol |
InChI |
InChI=1S/C15H15ClN2OS/c16-10-2-5-14-13(8-10)18(7-1-6-17)12-4-3-11(19)9-15(12)20-14/h2-5,8-9,19H,1,6-7,17H2 |
Clé InChI |
YTCSKUDULFDUDD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)SC3=C(N2CCCN)C=C(C=C3)Cl |
SMILES canonique |
C1=CC2=C(C=C1O)N(C3=C(S2)C=CC(=C3)Cl)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
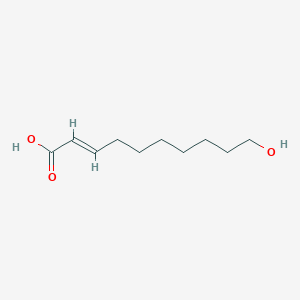
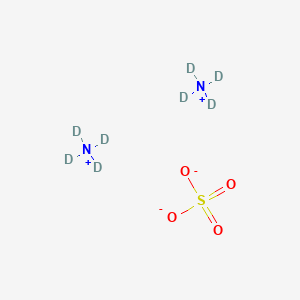
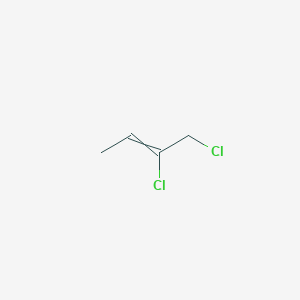
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
